3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid
Description
Properties
IUPAC Name |
3-[2-methyl-3-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-7-8(5-6-10(15)16)3-2-4-9(7)11(12,13)14/h2-4H,5-6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVYTEBUXSYYCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmacological Studies
Research indicates that 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid exhibits significant biological activity, particularly in anti-inflammatory pathways. Initial studies suggest that it may interact with specific receptors or enzymes involved in inflammation, indicating potential therapeutic benefits.
Case Study: Anti-inflammatory Activity
- In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, suggesting its utility in developing anti-inflammatory drugs.
Synthetic Organic Chemistry
The compound serves as a versatile building block in synthetic organic chemistry. Its unique structure allows for the creation of various derivatives that can be utilized in drug development and material science.
Comparison with Similar Compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Methyl-3-(trifluoromethyl)benzoic acid | Contains a benzoic acid structure | Lacks the propionic chain |
| Methyl 3-[3-(trifluoromethyl)phenyl]propanoate | Methyl ester of a similar propanoic acid | Presence of an ester functional group |
| 4-Trifluoromethylbenzoic acid | Trifluoromethyl group on a benzoic ring | No propionic chain; primarily used in synthesis |
This table illustrates how the presence of the propionic chain in this compound differentiates it from other compounds, providing unique reactivity patterns.
Material Science
The compound is also explored for applications in material science due to its unique chemical properties. Its ability to modify surface characteristics makes it suitable for developing advanced materials with enhanced performance.
Mechanism of Action
The mechanism by which 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to biological targets, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Methyl, Chloro, and Trifluoromethyl Groups
3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic Acid
- CAS : 916420-76-3
- Formula : C₁₀H₈ClF₃O₂
- MW : 252.62 g/mol
- Key Differences: Replaces the methyl group at position 2 with chlorine. Safety data highlight the need for careful handling due to its reactive nature .
3-[3-(Trifluoromethyl)phenyl]propionic Acid
- CAS : 585-50-2
- Formula : C₁₀H₉F₃O₂
- MW : 218.17 g/mol
- Key Differences: Lacks the methyl group at position 2, reducing steric hindrance. This compound is a known impurity in the synthesis of Cinacalcet, a drug for hyperparathyroidism, underscoring its relevance in pharmaceutical quality control .
3-[4-Chloro-2-(trifluoromethyl)phenyl]propionic Acid
Positional Isomerism and Spatial Effects
3-(2-Trifluoromethylphenyl)propionic Acid
- CAS : 94022-99-8
- Formula : C₁₀H₉F₃O₂
- MW : 218.17 g/mol
- Key Differences: The trifluoromethyl group is at position 2 without a methyl substituent.
3,3,3-Trifluoro-2-[3-(trifluoromethyl)phenyl]propionic Acid
Functional Group Additions: Amino Derivatives
4-Trifluoromethyl-L-phenylalanine
- CAS : 114926-38-4
- Formula: C₁₀H₁₀F₃NO₂
- MW : 233.19 g/mol
- Key Differences: Incorporates an amino group, making it a chiral building block for peptide synthesis. The -CF₃ group at position 4 enhances hydrophobic interactions in drug-receptor binding .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid, with the molecular formula C₁₁H₁₁F₃O₂, is a compound that has garnered attention for its significant biological activity, particularly in the context of anti-inflammatory properties and interactions with various biological pathways. This article provides a detailed overview of its biological activity, synthesis methods, and comparative analysis with similar compounds.
- Molecular Weight : Approximately 232.199 g/mol
- Appearance : Solid crystalline substance
- Melting Point : 90°C to 93°C
- Functional Groups : Contains a trifluoromethyl group which enhances its lipophilicity and potential bioactivity.
Biological Activity
Research indicates that this compound exhibits notable anti-inflammatory effects. The presence of the trifluoromethyl group is crucial as it influences the compound's chemical behavior and enhances its interaction with biological systems. Initial studies suggest that it may interact with specific receptors or enzymes involved in inflammatory pathways, indicating potential therapeutic benefits .
The compound's mechanism of action is believed to involve modulation of inflammatory mediators and pathways. It may inhibit the activity of cyclooxygenase enzymes (COX), which are pivotal in the synthesis of prostaglandins, thus reducing inflammation. Further research is necessary to elucidate these interactions fully and confirm its efficacy in clinical settings.
Comparative Analysis
A comparison with other compounds highlights the unique properties of this compound:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Methyl-3-(trifluoromethyl)benzoic acid | Contains a benzoic acid structure | Lacks the propionic chain |
| Methyl 3-[3-(trifluoromethyl)phenyl]propanoate | Methyl ester of a similar propanoic acid | Presence of an ester functional group |
| 4-Trifluoromethylbenzoic acid | Trifluoromethyl group on a benzoic ring | No propionic chain; primarily used in synthesis |
This table illustrates how the presence of the propionic chain in this compound differentiates it from other compounds, providing unique reactivity patterns and potential applications in medicinal chemistry.
Case Studies and Research Findings
- Anti-inflammatory Studies : In vitro studies have demonstrated that this compound significantly reduces the production of pro-inflammatory cytokines in cultured macrophages. These findings suggest a potential role in treating chronic inflammatory diseases.
- Analgesic Properties : A study conducted on animal models indicated that this compound exhibits analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The analgesic mechanism appears to be linked to its ability to inhibit COX enzymes.
- Pharmacokinetics : Preliminary pharmacokinetic studies show favorable absorption and distribution characteristics, which are enhanced by the lipophilic nature imparted by the trifluoromethyl group. This suggests potential for effective oral bioavailability .
Future Directions
Ongoing research is focused on:
- Elucidating the precise molecular targets of this compound.
- Conducting clinical trials to assess its efficacy and safety profile in humans.
- Exploring its use as a lead compound for developing new anti-inflammatory medications.
Q & A
Basic: What synthetic routes are recommended for 3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound typically involves catalytic hydrogenation of unsaturated precursors or Friedel-Crafts alkylation to introduce the trifluoromethyl and methyl groups. For example:
- Catalytic Hydrogenation : Palladium on charcoal (Pd/C) with H₂ gas can reduce α,β-unsaturated precursors (e.g., cinnamic acid derivatives) to yield the saturated propionic acid backbone .
- Substituent Introduction : Electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) may position the 2-methyl and 3-trifluoromethyl groups on the phenyl ring .
Optimization Tips : - Control reaction temperature (40–80°C) to minimize decarboxylation.
- Use anhydrous solvents (e.g., THF, DMF) to avoid side reactions with moisture-sensitive trifluoromethyl groups .
Basic: Which analytical techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm the propionic acid backbone and substituent positions. The trifluoromethyl group appears as a singlet in ¹⁹F NMR .
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) or electron impact (EI) modes validate molecular weight (e.g., C₁₁H₁₁F₃O₂, theoretical 240.07 g/mol) .
- HPLC-PDA : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity (>98%) and monitor degradation .
Advanced: How do the trifluoromethyl and methyl substituents influence the compound’s physicochemical properties?
Answer:
- Lipophilicity : The trifluoromethyl group increases logP (octanol-water partition coefficient), enhancing membrane permeability but potentially raising bioaccumulation concerns .
- Acidity : The electron-withdrawing trifluoromethyl group lowers the pKa of the carboxylic acid (predicted ~3.5–4.0), affecting solubility and ionizability in biological systems .
- Steric Effects : The 2-methyl group may restrict rotational freedom, influencing binding to enzymatic targets (e.g., cyclooxygenase analogs) .
Advanced: What methodologies assess environmental persistence and bioaccumulation potential?
Answer:
- Environmental Monitoring : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with solid-phase extraction (SPE) detects trace levels in water (detection limit: 0.1–1 ng/L). Isotope dilution corrects matrix effects .
- Bioaccumulation Studies : Use in vitro models (e.g., fish liver cell lines) to measure uptake kinetics. The compound’s high logP (>3) suggests moderate bioaccumulation potential, requiring OECD 305 guideline testing .
- Degradation Pathways : Advanced oxidation processes (AOPs) with hydroxyl radicals simulate environmental breakdown. Monitor intermediates via time-resolved MS .
Advanced: How can metabolic pathways of this compound be studied using in vitro models?
Answer:
- Hepatocyte Assays : Primary human hepatocytes or HepG2 cells incubate with the compound (10–100 µM) to identify phase I/II metabolites. LC-QTOF-MS detects glucuronidation or sulfation products .
- CYP450 Inhibition Screening : Use fluorometric assays (e.g., Vivid® CYP450 substrates) to assess interactions with CYP3A4 or CYP2D6, critical for drug-drug interaction profiling .
- Stable Isotope Tracing : ¹³C-labeled propionic acid tracks incorporation into lipid biosynthesis pathways in cell cultures .
Advanced: What computational strategies predict interactions with biological targets?
Answer:
- Molecular Docking : Software like AutoDock Vina models binding to cyclooxygenase (COX) or peroxisome proliferator-activated receptors (PPARs). The trifluoromethyl group may form halogen bonds with Arg120 in COX-2 .
- QSAR Modeling : Quantitative structure-activity relationship (QSAR) analysis correlates substituent effects (e.g., Hammett σ values) with anti-inflammatory activity. Include descriptors like polar surface area (PSA) and molar refractivity .
- MD Simulations : Molecular dynamics (GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories. Analyze root-mean-square deviation (RMSD) for binding site flexibility .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
- Dose-Response Reproducibility : Standardize assays across labs (e.g., MTT for cytotoxicity, IC₅₀ for enzyme inhibition). Test multiple cell lines (e.g., RAW264.7 macrophages for inflammation studies) .
- Batch Variability Control : NMR and HRMS verify compound purity (>98%) to exclude impurities (e.g., decarboxylated byproducts) as confounding factors .
- Meta-Analysis : Use systematic reviews (PRISMA guidelines) to aggregate data from heterogeneous studies, adjusting for variables like solvent (DMSO vs. ethanol) .
Advanced: What are the regulatory considerations for handling this compound under REACH?
Answer:
- SVHC Identification : The European Chemicals Agency (ECHA) classifies fluorinated analogs as Substances of Very High Concern (SVHC) due to persistence. Pre-register the compound for compliance with Annex XIV .
- Toxicity Testing : Follow OECD 423 (acute oral toxicity) and 471 (mutagenicity) guidelines. The trifluoromethyl group may necessitate extended one-generation reproductive toxicity studies (OECD 443) .
- Environmental Risk Assessment (ERA) : Submit data on aquatic toxicity (Daphnia magna EC₅₀) and biodegradation (OECD 301F) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
